molecular formula C8H16O2 B1593477 2-Butyl-4-methyl-1,3-dioxolane CAS No. 74094-60-3

2-Butyl-4-methyl-1,3-dioxolane

Cat. No. B1593477
CAS RN: 74094-60-3
M. Wt: 144.21 g/mol
InChI Key: WTZJUXYVLRJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2-Butyl-4-methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>. It is related to tetrahydrofuran (THF) by replacing the methylene group at the 2-position with an oxygen atom.

  • It is used as a solvent and as a co-monomer in polyacetals.





  • Synthesis Analysis



    • The synthesis of 2-Butyl-4-methyl-1,3-dioxolane can be achieved through acetalization of aldehydes or ketalization of ketones with ethylene glycol.





  • Molecular Structure Analysis



    • Molecular formula: C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>

    • Molecular weight: 144.2114 g/mol

    • IUPAC Standard InChI: InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3





  • Chemical Reactions Analysis



    • The kinetics and mechanism of gas-phase thermal decomposition of 2-Butyl-4-methyl-1,3-dioxolane have been studied.

    • Further research is needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Density: 0.9±0.1 g/cm³

    • Boiling Point: 166.7±8.0 °C at 760 mmHg

    • Flash Point: 53.0±12.3 °C

    • Molar Refractivity: 40.3±0.3 cm³

    • Polar Surface Area: 18 Ų




  • Scientific Research Applications

    1. Renewable Gasoline and Solvents

    2,3-Butanediol (2,3-BD), a renewable alcohol derived from biomass sugars, can be transformed into a mixture of dioxolanes including 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes. These dioxolanes have potential applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents due to their high anti-knock index and low solubility in water (Harvey, Merriman, & Quintana, 2016).

    2. Methyl Vinyl Ketone Equivalents

    2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane have been synthesized from 4-hydroxy-2-butanone and ethylene glycol, serving as useful methyl vinyl ketone equivalents. These compounds find application in various organic syntheses (Petroski, 2002).

    3. Chiral Building Blocks

    5-Methyl-4H-1,3-dioxins, transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, have been used as chiral building blocks. These are significant in the creation of various asymmetric molecules, beneficial in pharmaceutical and agrochemical industries (Flock, Frauenrath, & Wattenbach, 2005).

    4. Vic-Dioxime Complex Synthesis

    1,3-Dioxolanes have been used in the synthesis of vic-dioxime complexes, which have potential applications in coordination chemistry. These complexes are valuable in the study of metal-ligand interactions and catalysis (Canpolat & Kaya, 2005).

    5. Synthesis of Acetophenone Derivatives

    Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes has been utilized in the synthesis of new ortho-functionalized acetophenone derivatives. This method is significant in pharmaceutical and fine chemical synthesis (Lukács, Porcs-Makkay, & Simig, 2003).

    6. Additives to Lubricating Oils

    Xanthogenate methylated 1.3-dioxolane has been studied as an additive to industrial oils. Their high antiseize efficiency suggests potential use in manufacturing industrial oils for lubricating various industrial equipment (Mustafayev et al., 2019).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Provide adequate ventilation.

    • Avoid exposure and formation of dust.

    • Should not be released into the environment.




  • Future Directions



    • Further research is needed to explore its potential applications, safety profile, and environmental impact.




    Please note that this analysis is based on available data, and additional research may yield more insights. 🌟


    properties

    IUPAC Name

    2-butyl-4-methyl-1,3-dioxolane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WTZJUXYVLRJTMQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC1OCC(O1)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20868280
    Record name 2-Butyl-4-methyl-1,3-dioxolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20868280
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    144.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Clear, colourless liquid; Nutty, fatty aroma
    Record name Valeraldehyde propyleneglycol acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Boiling Point

    176.00 to 177.00 °C. @ 760.00 mm Hg
    Record name Valeraldehyde propyleneglycol acetal
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0032551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
    Record name Valeraldehyde propyleneglycol acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Density

    0.900-0.906
    Record name Valeraldehyde propyleneglycol acetal
    Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
    URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/
    Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
    Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

    Product Name

    2-Butyl-4-methyl-1,3-dioxolane

    CAS RN

    74094-60-3
    Record name 2-Butyl-4-methyl-1,3-dioxolane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=74094-60-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Valeraldehyde propyleneglycol acetal
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094603
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Butyl-4-methyl-1,3-dioxolane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20868280
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-butyl-4-methyl-1,3-dioxolane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.625
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name Valeraldehyde propyleneglycol acetal
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0032551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Butyl-4-methyl-1,3-dioxolane
    Reactant of Route 2
    Reactant of Route 2
    2-Butyl-4-methyl-1,3-dioxolane
    Reactant of Route 3
    Reactant of Route 3
    2-Butyl-4-methyl-1,3-dioxolane
    Reactant of Route 4
    Reactant of Route 4
    2-Butyl-4-methyl-1,3-dioxolane
    Reactant of Route 5
    2-Butyl-4-methyl-1,3-dioxolane
    Reactant of Route 6
    2-Butyl-4-methyl-1,3-dioxolane

    Citations

    For This Compound
    9
    Citations
    R Ríos-Reina, MP Segura-Borrego… - Food Research …, 2019 - Elsevier
    The characteristic volatile profile of the Spanish Vinagre de Jerez (VJ), Vinagre de Condado de Huelva (VC) and Vinagre de Montilla-Moriles (VMM) protected designation of origin (…
    Number of citations: 29 www.sciencedirect.com
    L Liu, H Hu, Y Yu, J Zhao, L Yuan, S Liu… - Journal of Food …, 2021 - Wiley Online Library
    In this study, volatile components of 40 Chinese fermented vinegar samples, made from different raw materials, starters, and processing technologies, were collected from different …
    Number of citations: 8 onlinelibrary.wiley.com
    F Ruiz-Terán, BA Rocha-Gutiérrez, SB Pérez-Vega… - academia.edu
    In northern Mexico, the distilled spirit sotol with a denomination of origin is made from species of Dasylirion. The configuration of the volatile metabolites produced during the …
    Number of citations: 0 www.academia.edu
    FJ Zavala-Díaz de la Serna, R Contreras-López… - Biomolecules, 2020 - mdpi.com
    In northern Mexico, the distilled spirit sotol with a denomination of origin is made from species of Dasylirion. The configuration of the volatile metabolites produced during the …
    Number of citations: 3 www.mdpi.com
    TM Mihajilov‐Krstev, MS Denić… - Journal of the …, 2015 - Wiley Online Library
    BACKGROUND In Serbia, delicatessen fruit alcoholic drinks are produced from autochthonous fruit‐bearing species such as cornelian cherry, blackberry, elderberry, wild strawberry, …
    Number of citations: 14 onlinelibrary.wiley.com
    PB Myrdal - 1994 - search.proquest.com
    Aqueous solubility, vapor pressure, and Henry's law constant are among the most important properties for the environmental assessment of an organic pollutant. In this dissertation a …
    Number of citations: 1 search.proquest.com
    PB Myrdal, AM Manka, SH Yalkowsky - Chemosphere, 1995 - Elsevier
    AQUAFAC is a group contribution approach for estimating the aqueous activity coefficients of organic compounds. The present study derives 44 new group contribution values. These …
    Number of citations: 113 www.sciencedirect.com
    A Arrangement - 2017 - publications.jrc.ec.europa.eu
    Electronic-cigarettes are electrical devices that produce an inhalable aerosol from a special liquid. The liquids (e-liquids) may consist of a solution of nicotine and flavourings in an …
    Number of citations: 4 publications.jrc.ec.europa.eu
    SM Živković, T Mihailov–Krstev
    Number of citations: 4

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.